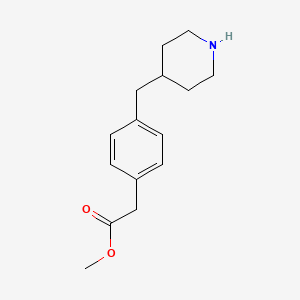
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester is an organic compound that features a piperidine ring attached to a phenyl group via a methylene bridge, with an acetic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester typically involves the reaction of 4-piperidone with benzyl chloride to form the intermediate, which is then subjected to esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .
相似化合物的比较
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
4-Piperidone: A derivative of piperidine with a ketone group.
Phenylacetic acid: An organic compound with a phenyl group attached to acetic acid.
Uniqueness
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties.
生物活性
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring attached to a phenyl group and an acetic acid methyl ester moiety. This structural configuration is crucial for its interaction with various biological targets.
1. Antimicrobial Activity
Piperidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the piperidine ring can enhance the antimicrobial efficacy of related compounds .
2. Anticancer Properties
The anticancer potential of piperidine derivatives is notable. A study demonstrated that certain piperidine-based compounds induced apoptosis in cancer cells through the activation of specific signaling pathways. For example, derivatives similar to this compound were shown to inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .
3. Antidiabetic Effects
Research has indicated that piperidine derivatives can act as effective antidiabetic agents. They have been shown to inhibit key enzymes involved in carbohydrate metabolism, thereby lowering blood glucose levels. In vitro studies reported IC50 values for some derivatives in the low micromolar range, indicating strong enzyme inhibition compared to standard antidiabetic drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been found to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Receptor Modulation : Piperidine derivatives often interact with various receptors, including muscarinic and adrenergic receptors, which may mediate their effects on cell signaling pathways involved in cancer progression and metabolic regulation .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of a series of piperidine derivatives on human glioblastoma cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments like bleomycin. The study highlighted the importance of structural variations in maximizing therapeutic efficacy .
Case Study 2: Antidiabetic Potential
In another investigation, a piperidine derivative was tested for its ability to lower blood glucose levels in diabetic rat models. The compound significantly reduced fasting blood glucose levels after administration, showcasing its potential as a therapeutic agent for diabetes management .
Data Tables
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
methyl 2-[4-(piperidin-4-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)11-13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5,14,16H,6-11H2,1H3 |
InChI 键 |
PCXHWNPMJGBOCY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)CC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















